An In-depth Technical Guide to 2-bromo-5-(cyclopentylsulfonyl)thiophene for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-bromo-5-(cyclopentylsulfonyl)thiophene for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-bromo-5-(cyclopentylsulfonyl)thiophene, a heterocyclic compound of increasing interest in the fields of medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering insights into its chemical identity, synthesis, properties, and potential applications.
Chemical Identity and Properties
CAS Number: 438234-34-5[1][2][3]
IUPAC Name: 2-bromo-5-(cyclopentylsulfonyl)thiophene[2]
Molecular Formula: C₉H₁₁BrO₂S₂[2]
Molecular Weight: 295.22 g/mol [2]
The structure of 2-bromo-5-(cyclopentylsulfonyl)thiophene features a central thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom.[4] This core is substituted at the 2-position with a bromine atom and at the 5-position with a cyclopentylsulfonyl group. The bromine atom serves as a versatile synthetic handle for further functionalization, while the cyclopentylsulfonyl moiety significantly influences the molecule's polarity, solubility, and potential biological interactions.
Table 1: Physicochemical Properties of 2-bromo-5-(cyclopentylsulfonyl)thiophene and Related Analogues
| Property | 2-bromo-5-(cyclopentylsulfonyl)thiophene (Predicted) | 2-bromo-5-chlorothiophene | 2-Bromo-5-(2-ethylhexyl)thiophene |
| Appearance | White to off-white solid | Liquid | Colorless to light orange to yellow clear liquid |
| Boiling Point | Not available | 69-70 °C/18 mmHg | Not available |
| Density | Not available | 1.803 g/mL at 25 °C[5] | 1.21 g/mL[6] |
| Refractive Index | Not available | n20/D 1.596 | 1.52[6] |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Not available | Soluble in organic solvents[6][7] |
Synthesis and Experimental Workflow
While a specific, detailed experimental protocol for the direct synthesis of 2-bromo-5-(cyclopentylsulfonyl)thiophene is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established thiophene chemistry. The proposed pathway involves a two-step process starting from commercially available 2-bromothiophene.
Step 1: Sulfonylation of 2-bromothiophene
The initial step involves the introduction of the sulfonyl chloride group onto the thiophene ring. This is typically achieved through a reaction with chlorosulfonic acid. The inherent reactivity of the thiophene ring directs the substitution primarily to the 5-position due to the activating effect of the sulfur atom and the directing effect of the bromine at the 2-position.
Step 2: Sulfonamide Formation with Cyclopentyl Grignard Reagent
The resulting 5-bromo-2-thiophenesulfonyl chloride is then reacted with a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide). This nucleophilic attack of the Grignard reagent on the sulfonyl chloride will yield the final product, 2-bromo-5-(cyclopentylsulfonyl)thiophene.
Caption: Proposed synthetic workflow for 2-bromo-5-(cyclopentylsulfonyl)thiophene.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Bromothiophene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Cyclopentyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
Step 1: Synthesis of 5-Bromo-2-thiophenesulfonyl chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromothiophene (1 equivalent) to an excess of chlorosulfonic acid (3-5 equivalents) at 0 °C (ice bath).
-
Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 5-bromo-2-thiophenesulfonyl chloride, can be used in the next step without further purification.
Step 2: Synthesis of 2-bromo-5-(cyclopentylsulfonyl)thiophene
-
Prepare the cyclopentyl Grignard reagent by adding cyclopentyl bromide (1.2 equivalents) dropwise to a suspension of magnesium turnings (1.3 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
In a separate flame-dried flask, dissolve the crude 5-bromo-2-thiophenesulfonyl chloride (1 equivalent) in anhydrous diethyl ether under nitrogen.
-
Cool the sulfonyl chloride solution to 0 °C and slowly add the prepared Grignard reagent via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield 2-bromo-5-(cyclopentylsulfonyl)thiophene as a solid.
Applications in Drug Discovery and Development
Thiophene derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic scaffold.[8][9] The structural versatility of the thiophene ring allows for the fine-tuning of physicochemical and pharmacological properties. Substituted thiophenes have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[8][10]
While the specific biological activity of 2-bromo-5-(cyclopentylsulfonyl)thiophene is not yet extensively reported, its structural features suggest several promising avenues for investigation. The presence of the sulfonamide-like sulfonyl group is a common motif in many biologically active compounds, known to interact with various enzymes and receptors.[11]
Potential Therapeutic Targets and Mechanisms of Action:
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Anticancer Activity: Many substituted thiophenes exhibit potent anticancer properties.[12] The mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. For example, the compound could potentially target protein kinases, a class of enzymes frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the RAF/MEK/ERK signaling pathway by 2-bromo-5-(cyclopentylsulfonyl)thiophene.
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Antimicrobial Activity: Thiophene derivatives have been investigated as novel antimicrobial agents, particularly against drug-resistant bacteria.[10][13][14] The combination of the lipophilic thiophene ring and the polar sulfonyl group in 2-bromo-5-(cyclopentylsulfonyl)thiophene could facilitate its transport across bacterial cell membranes to interact with intracellular targets.
Conclusion
2-bromo-5-(cyclopentylsulfonyl)thiophene is a fascinating heterocyclic compound with significant potential for applications in drug discovery and materials science. Its well-defined chemical structure, coupled with the versatility of the thiophene core, makes it an attractive scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and its potential applications. Further research into the biological activities of this compound and its analogues is highly encouraged and is anticipated to yield valuable insights for the scientific community.
References
-
5-BroMo-thiophene-2-sulfonic acid cyclopropylaMide — Chemical Substance Information. NextSDS. Available from: [Link]
-
2-bromo-5-(cyclopentylsulfonyl)thiophene — Chemical Substance Information - NextSDS. NextSDS. Available from: [Link]
-
Thiophene - Wikipedia. Wikipedia. Available from: [Link]
-
Preparation and properties of some 3-acetyl- and 3-formyl-5-halogenobenzo[b]thiophens. Journal of the Chemical Society C: Organic. Available from: [Link]
-
Thiophene, 2-bromo- - Kemiatech. Kemiatech. Available from: [Link]
- CN103819449A - Preparation method for 2-bromothiophene - Google Patents. Google Patents.
-
Thiophene, 2-bromo-5-chloro- - ChemBK. ChemBK. Available from: [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. MDPI. Available from: [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation - Arabian Journal of Chemistry. ScienceDirect. Available from: [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Preprints.org. Available from: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. Frontiers. Available from: [Link]
-
Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - MDPI. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nextsds.com [nextsds.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cognizancejournal.com [cognizancejournal.com]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 14. mdpi.com [mdpi.com]
